molecular formula C18H10Cl3NO3 B15108748 4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 2-chlorobenzoate

4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 2-chlorobenzoate

Cat. No.: B15108748
M. Wt: 394.6 g/mol
InChI Key: QUJXWHADZFWATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 2-chlorobenzoate is an organic compound with a complex structure that includes a phenyl group, a pyridinyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 2-chlorobenzoate typically involves the reaction of 4-[(3,5-dichloropyridin-2-yl)oxy]phenol with 2-chlorobenzoic acid. The reaction is carried out under specific conditions to ensure the formation of the ester bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 2-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 2-chlorobenzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,5-Dichloropyridin-2-yl)oxy]phenol
  • 4-[(3,5-Dichloropyridin-2-yl)oxy]aniline

Uniqueness

4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 2-chlorobenzoate is unique due to its specific ester linkage and the presence of both phenyl and pyridinyl groups

Properties

Molecular Formula

C18H10Cl3NO3

Molecular Weight

394.6 g/mol

IUPAC Name

[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 2-chlorobenzoate

InChI

InChI=1S/C18H10Cl3NO3/c19-11-9-16(21)17(22-10-11)24-12-5-7-13(8-6-12)25-18(23)14-3-1-2-4-15(14)20/h1-10H

InChI Key

QUJXWHADZFWATO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.